2-(2,6-Difluorophenyl)-5-methyloxazole-4-carboxylic Acid 2-(2,6-Difluorophenyl)-5-methyloxazole-4-carboxylic Acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18345119
InChI: InChI=1S/C11H7F2NO3/c1-5-9(11(15)16)14-10(17-5)8-6(12)3-2-4-7(8)13/h2-4H,1H3,(H,15,16)
SMILES:
Molecular Formula: C11H7F2NO3
Molecular Weight: 239.17 g/mol

2-(2,6-Difluorophenyl)-5-methyloxazole-4-carboxylic Acid

CAS No.:

Cat. No.: VC18345119

Molecular Formula: C11H7F2NO3

Molecular Weight: 239.17 g/mol

* For research use only. Not for human or veterinary use.

2-(2,6-Difluorophenyl)-5-methyloxazole-4-carboxylic Acid -

Specification

Molecular Formula C11H7F2NO3
Molecular Weight 239.17 g/mol
IUPAC Name 2-(2,6-difluorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid
Standard InChI InChI=1S/C11H7F2NO3/c1-5-9(11(15)16)14-10(17-5)8-6(12)3-2-4-7(8)13/h2-4H,1H3,(H,15,16)
Standard InChI Key NGDYTNQXFRJLOP-UHFFFAOYSA-N
Canonical SMILES CC1=C(N=C(O1)C2=C(C=CC=C2F)F)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of an oxazole ring substituted with a methyl group at position 5 and a 2,6-difluorophenyl group at position 2. The carboxylic acid at position 4 enhances its polarity and ability to participate in hydrogen bonding (Figure 1) .

Table 1: Key Structural and Physical Properties

PropertyValueSource
Molecular FormulaC11H7F2NO3\text{C}_{11}\text{H}_7\text{F}_2\text{NO}_3
Molecular Weight239.17 g/mol
DensityN/A
Melting Point221–225°C (analogous derivative)
SolubilityModerate in polar solvents
Hydrogen Bond Donors1 (COOH)

The difluorophenyl group contributes to electron-withdrawing effects, enhancing binding affinity in biological systems .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves:

  • Oxazole Ring Formation: Ethylacetoacetate reacts with triethylorthoformate and acetic anhydride to form ethyl ethoxymethyleneacetoacetate .

  • Cyclization: Hydroxylamine sulfate induces cyclization under acidic conditions to yield ethyl-5-methyloxazole-4-carboxylate .

  • Functionalization: Introduction of the 2,6-difluorophenyl group via palladium-catalyzed cross-coupling or nucleophilic substitution .

  • Hydrolysis: The ester is hydrolyzed to the carboxylic acid using strong acids like HCl .

Table 2: Key Reaction Conditions

StepReagents/ConditionsYieldSource
Oxazole FormationAcetic anhydride, 75–150°C60–70%
CyclizationHydroxylamine sulfate, −20–10°C50–60%
Ester HydrolysisHCl, reflux80–90%

Optimization focuses on improving yields through solvent selection (e.g., toluene, dichloromethane) and catalyst choice .

Crystallography and Stability

Crystal Packing

X-ray diffraction reveals monoclinic crystal systems (space group C2/cC2/c) with lattice parameters a=15.182A˚,b=13.803A˚,c=12.159A˚,β=120.06a = 15.182 \, \text{Å}, b = 13.803 \, \text{Å}, c = 12.159 \, \text{Å}, \beta = 120.06^\circ . Intramolecular hydrogen bonds (O–H⋯N, N–H⋯O) stabilize the structure, forming tapes with R44(16)R_4^4(16) motifs .

Biological Activity and Applications

Kinase Inhibition

The compound’s difluorophenyl group enhances binding to ATP pockets in kinases. Analogous derivatives (e.g., leflunomide) inhibit dihydroorotate dehydrogenase (DHODH), a target in autoimmune diseases .

Table 3: Biological Data for Analogous Compounds

CompoundTargetIC₅₀Source
5-Methylisoxazole-4-carboxylic acidDHODH1.3 nM
Flucloxacillin derivativesBacterial transpeptidase<1 µM

Material Science Applications

The oxazole core’s rigidity and fluorine’s electronegativity make it suitable for optoelectronic materials. Derivatives are explored in organic light-emitting diodes (OLEDs) .

Comparative Analysis with Analogues

Structural Analogues

  • 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid: Higher lipophilicity (LogP = 0.93) but reduced solubility .

  • 5-Methylisoxazole-4-carboxylic acid: Simpler structure with lower molecular weight (127.10 g/mol) but weaker bioactivity .

Table 4: Comparative Properties

Property2-(2,6-Difluorophenyl) Derivative3-(2,6-Dichlorophenyl) Derivative
Molecular Weight239.17 g/mol272.09 g/mol
Melting Point221–225°C221–225°C
LogP0.43 (predicted)0.93
Solubility (Water)~10 mg/mL~5 mg/mL

Future Directions

Synthetic Challenges

  • Regioselectivity: Controlling substituent positions during cyclization remains challenging .

  • Scalability: Transitioning from lab-scale to industrial production requires catalyst optimization .

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